

# "chemical structure and properties of Quercetin 3,7-diglucoside"

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Compound of Interest

Compound Name: Quercetin 3,7-diglucoside

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# Quercetin 3,7-diglucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Quercetin 3,7-diglucoside** is a naturally occurring flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for isolation, purification, and biological assessment are provided, alongside a summary of its quantitative properties. Furthermore, this guide elucidates the potential signaling pathways modulated by this compound, offering valuable insights for researchers in pharmacology and drug development.

## **Chemical Structure and Physicochemical Properties**

**Quercetin 3,7-diglucoside**, also known as quercetin-3,7-O-β-diglucopyranoside, consists of a quercetin aglycone backbone with two glucose moieties attached at the 3 and 7 hydroxyl positions. The chemical structure and key identifiers are presented below.

Chemical Structure:

(Note: This is a simplified 2D representation. Glc represents a glucose moiety.)



Table 1: Chemical Identifiers and Physicochemical Properties

| Property                | Value   | Source     |
|-------------------------|---|------------|
| IUPAC Name              | 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})-4H-chromen-4-one | PubChem[1] |
| Molecular Formula       | C27H30O17 PubChem[1]  |            |
| Molecular Weight        | 626.52 g/mol  | PubChem[1] |
| CAS Number              | 6892-74-6   | PubChem    |
| Water Solubility        | 4.71 g/L (Predicted)  | FooDB      |
| logP                    | -0.8 (Predicted)  | FooDB      |
| pKa (Strongest Acidic)  | 7.08 (Predicted)  | FooDB      |
| Polar Surface Area      | 285.75 Ų (Predicted)  | FooDB      |
| Hydrogen Bond Donors    | 11  | FooDB      |
| Hydrogen Bond Acceptors | 17  | FooDB      |
| Rotatable Bond Count    | 7   | FooDB      |

# Spectroscopic Data Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data for **Quercetin 3,7-diglucoside** is available.

Table 2: LC-MS Data



| Parameter             | Value         | Source     |
|-----------------------|---------------|------------|
| Precursor Type        | [M-H]-        | PubChem[1] |
| Precursor m/z         | 625           | PubChem[1] |
| Ionization            | ESI           | PubChem[1] |
| Collision Energy      | 35V           | PubChem[1] |
| Major Fragments (m/z) | 463, 301, 505 | PubChem[1] |

### **NMR Spectroscopy**

Detailed 1H and 13C NMR data for **Quercetin 3,7-diglucoside** are crucial for its structural confirmation. While a complete dataset for the specific 3,7-diglucoside is not readily available in a single source, data for the closely related Quercetin 3-O- $\beta$ -D-glucopyranoside is provided below for reference. The chemical shifts of the glucose moieties would differ based on their attachment at the 7-position.

Table 3: 1H and 13C NMR Data for Quercetin 3-O-β-D-glucopyranoside (in DMSO-d6)



| Position              | δС (ррт) | δΗ (ppm),<br>multiplicity (J in<br>Hz) | Source |
|-----------------------|----------|--|--------|
| Quercetin Moiety      |          |  |        |
| 2                     | 156.38   | -                                      | [2]    |
| 3                     | 133.58   | -                                      | [2]    |
| 4                     | 177.58   | -                                      | [2]    |
| 5                     | 161.24   | 12.63, s                               | [2]    |
| 6                     | 98.76    | 6.19, d (2.0)                          | [2]    |
| 7                     | 164.29   | -                                      | [2]    |
| 8                     | 93.73    | 6.39, d (2.0)                          | [2]    |
| 9                     | 156.25   | -                                      | [2]    |
| 10                    | 103.97   | -                                      | [2]    |
| 1'                    | 120.71   | -                                      | [2]    |
| 2'                    | 115.32   | 7.57, d (2.1)                          | [2]    |
| 3'                    | 145.0    | -                                      |        |
| 4'                    | 148.8    | -                                      | _      |
| 5'                    | 116.4    | 6.83, d (8.5)                          | [2]    |
| 6'                    | 122.2    | 7.58, dd (8.1, 2.1)                    | [2]    |
| Glucose Moiety at C-3 |          |  |        |
| 1"                    | 101.25   | 5.46, d (7.5)                          | [2]    |
| 2"                    | 71.60    | 3.07-3.59, m                           | [2]    |
| 3"                    | 70.82    | 3.07-3.59, m                           | [2]    |
| 4"                    | 66.06    | 3.07-3.59, m                           | [2]    |
| 5"                    | 74.14    | 3.07-3.59, m                           | [2]    |
|                       |          |  |        |



| 6" 62.98 3.07-3.59, n | n [2] |
|-----------------------|-------|
|-----------------------|-------|

## **Biological Activities and Quantitative Data**

**Quercetin 3,7-diglucoside** exhibits significant antioxidant and anti-inflammatory properties. The following table summarizes the available quantitative data for a closely related compound, Quercetin-3-O-diglucoside-7-O-glucoside.[3]

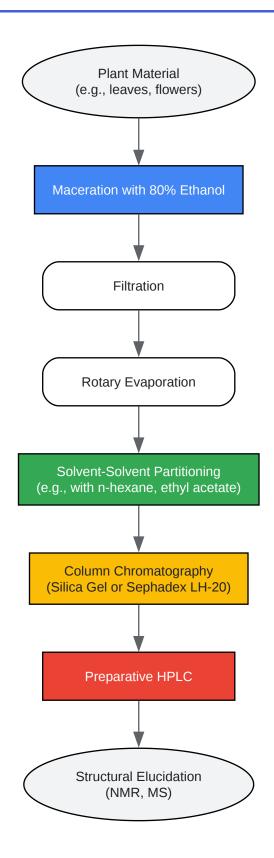
Table 4: Biological Activity of Quercetin-3-O-diglucoside-7-O-glucoside

| Assay                      | IC50 / EC50 (μM) | Source |
|----------------------------|------------------|--------|
| Antioxidant Activity       |                  |        |
| DPPH Radical Scavenging    | 245.5            | [3]    |
| ABTS Radical Scavenging    | 68.8             | [3]    |
| Anti-inflammatory Activity |                  |        |
| Lipoxygenase Inhibition    | 1270             | [3]    |
| Hyaluronidase Inhibition   | 619.64           | [3]    |

# Experimental Protocols Isolation and Purification of Quercetin Glycosides from Plant Material

This protocol provides a general methodology for the extraction and purification of quercetin glycosides, which can be adapted for **Quercetin 3,7-diglucoside**.





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Caption: General workflow for the isolation and purification of quercetin glycosides.



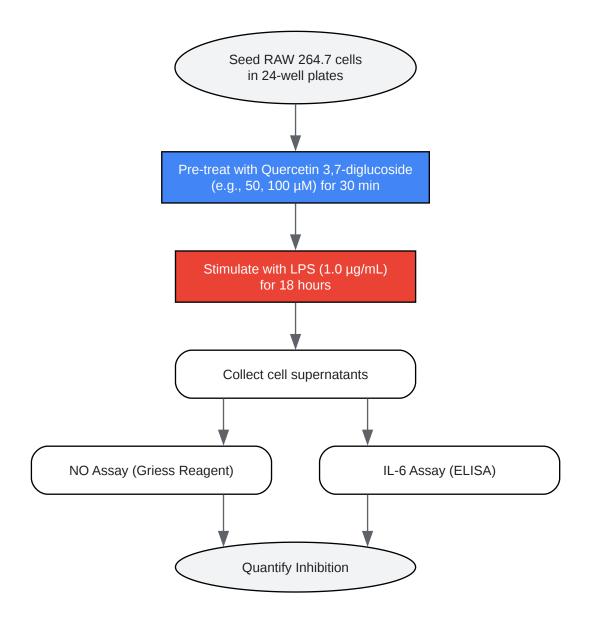
#### Methodology:

- Extraction:
  - Air-dry and powder the plant material.
  - Macerate the powder in 80% ethanol at room temperature for 48 hours.
  - Filter the extract through Whatman No. 1 filter paper.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator. [4][5]
- Fractionation:
  - Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Purification:
  - Subject the ethyl acetate fraction (typically rich in flavonoid glycosides) to column chromatography on silica gel or Sephadex LH-20.
  - Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol.[5][6]
  - Collect fractions and monitor by thin-layer chromatography (TLC).
  - Pool fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC).

# In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of **Quercetin 3,7-diglucoside**.[3]





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Caption: Workflow for assessing the anti-inflammatory activity of **Quercetin 3,7-diglucoside**.

### Methodology:

- Cell Culture:
  - Seed RAW 264.7 macrophage cells in 24-well plates at a density of 2.5 x 10<sup>5</sup> cells/well and incubate for 24 hours.[3]
- Treatment:



- Pre-treat the cells with varying concentrations of Quercetin 3,7-diglucoside (e.g., 50 and 100 μM) for 30 minutes.
- Stimulate the cells with lipopolysaccharide (LPS) (1.0 μg/mL) for 18 hours. Include vehicle-treated and LPS-only treated wells as negative and positive controls, respectively.[3]
- Nitric Oxide (NO) Assay:
  - Collect the cell culture supernatant.
  - Determine the nitrite concentration in the supernatant using the Griess reagent, which is indicative of NO production.
- IL-6 Assay:
  - Measure the concentration of Interleukin-6 (IL-6) in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.[3]

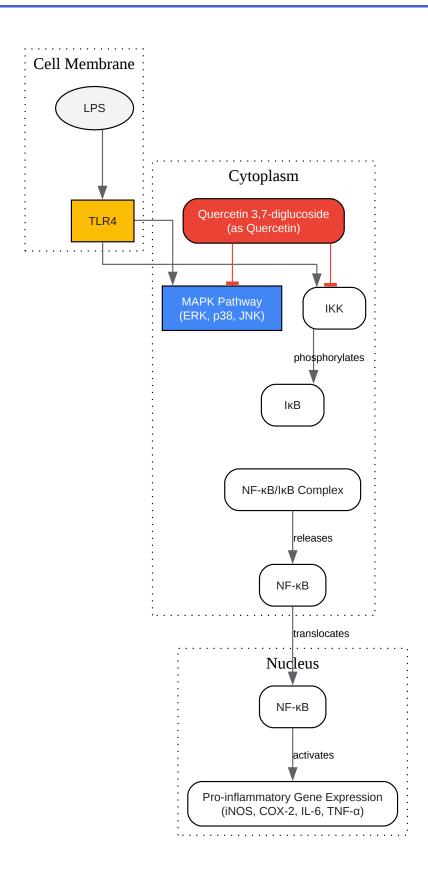
### **Signaling Pathways**

The biological effects of **Quercetin 3,7-diglucoside** are mediated through the modulation of several key signaling pathways. Upon cellular uptake and deglycosylation to its aglycone form, quercetin, it can influence inflammatory and antioxidant responses.

# Inhibition of Pro-inflammatory Pathways (NF-kB and MAPK)

Quercetin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.





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Caption: Inhibition of NF-кB and MAPK pathways by Quercetin.

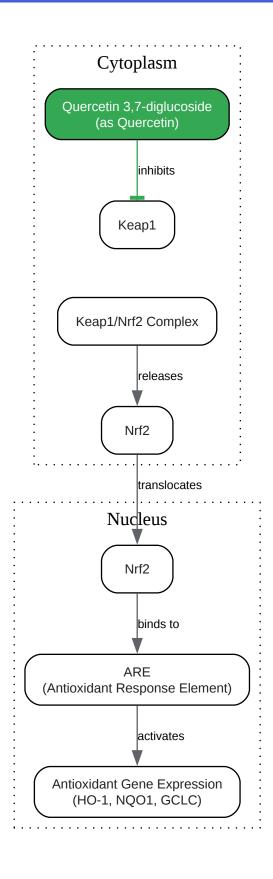


**Quercetin 3,7-diglucoside**, likely through its aglycone, is proposed to inhibit the phosphorylation of key kinases in the MAPK pathway (ERK, p38) and the IκB kinase (IKK) in the NF-κB pathway. This prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.

### **Activation of the Nrf2 Antioxidant Pathway**

Quercetin can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.





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